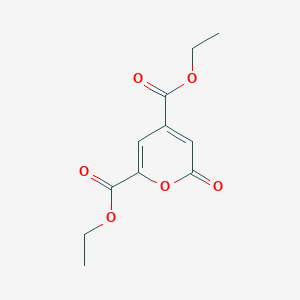
Diethyl2-oxo-2H-pyran-4,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is an organic compound with the molecular formula C11H12O7. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate typically involves the esterification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the diethyl ester .
Industrial Production Methods
In an industrial setting, the production of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar in structure but differs in the position of the ester groups.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
2-oxo-2H-pyran-4,6-dicarboxylic acid: The parent acid form of the compound.
Uniqueness
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is unique due to its specific ester groups and ketone functionality, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
diethyl 6-oxopyran-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-8(11(14)16-4-2)17-9(12)6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
CGQWOOXQAAFDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC(=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















